1-(1-(2,3-Dihydrobenzofuran-6-YL)ethyl)piperazine 2hcl
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Overview
Description
1-(1-(2,3-Dihydrobenzofuran-6-YL)ethyl)piperazine 2HCl is a compound that combines the structural features of benzofuran and piperazine Benzofuran is a heterocyclic organic compound known for its biological activities, while piperazine is a versatile chemical used in various pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2,3-Dihydrobenzofuran-6-YL)ethyl)piperazine 2HCl typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, including cyclization reactions and free radical cyclization cascades.
Attachment of the Piperazine Moiety: The piperazine ring can be introduced through cyclization of 1,2-diamine derivatives with sulfonium salts or other cyclization methods.
Final Coupling: The benzofuran and piperazine moieties are coupled under specific reaction conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and proton quantum tunneling may be employed to enhance efficiency and reduce side reactions .
Chemical Reactions Analysis
Types of Reactions: 1-(1-(2,3-Dihydrobenzofuran-6-YL)ethyl)piperazine 2HCl can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can modify the piperazine ring, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups onto the benzofuran or piperazine rings.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran moiety may yield quinone derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1-(1-(2,3-Dihydrobenzofuran-6-YL)ethyl)piperazine 2HCl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-(2,3-Dihydrobenzofuran-6-YL)ethyl)piperazine 2HCl involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran structures, such as benzothiophene and benzofuran-based anticancer agents.
Piperazine Derivatives: Compounds with similar piperazine structures, such as trimetazidine, ranolazine, and aripiprazole.
Uniqueness: 1-(1-(2,3-Dihydrobenzofuran-6-YL)ethyl)piperazine 2HCl is unique due to its combination of benzofuran and piperazine moieties, which may result in distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C14H22Cl2N2O |
---|---|
Molecular Weight |
305.2 g/mol |
IUPAC Name |
1-[1-(2,3-dihydro-1-benzofuran-6-yl)ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C14H20N2O.2ClH/c1-11(16-7-5-15-6-8-16)13-3-2-12-4-9-17-14(12)10-13;;/h2-3,10-11,15H,4-9H2,1H3;2*1H |
InChI Key |
JPANVHRGLFIQQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(CCO2)C=C1)N3CCNCC3.Cl.Cl |
Origin of Product |
United States |
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